molecular formula C12H18FNO B13256443 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene

1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene

Cat. No.: B13256443
M. Wt: 211.28 g/mol
InChI Key: WHSFPFBPGXMIET-UHFFFAOYSA-N
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Description

1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a 2-amino-3-methylpentyloxy group at the 1-position. The pentyloxy chain is branched, with an amino group at the second carbon and a methyl group at the third carbon.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

1-(3-fluorophenoxy)-3-methylpentan-2-amine

InChI

InChI=1S/C12H18FNO/c1-3-9(2)12(14)8-15-11-6-4-5-10(13)7-11/h4-7,9,12H,3,8,14H2,1-2H3

InChI Key

WHSFPFBPGXMIET-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(COC1=CC(=CC=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-amino-3-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features

Chain Length and Branching
  • 1-[(1-Aminopropan-2-yl)oxy]-3-fluorobenzene (C₉H₁₃FNO): Features a shorter, branched three-carbon chain with an amino group at the second carbon.
  • 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride (C₈H₁₁ClFNO): Contains a two-carbon ethoxy chain. The shorter chain and hydrochloride salt enhance polarity and water solubility, making it suitable for aqueous-phase reactions .
  • 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride: A four-carbon chain with a methyl substituent on the benzene ring. The absence of fluorine alters electronic properties, reducing electronegativity at the aromatic ring .

Key Distinction : The pentyl chain in the target compound provides greater lipophilicity and steric bulk, which may enhance binding to hydrophobic biological targets or improve pharmacokinetic profiles compared to shorter-chain analogs.

Substituent Effects
  • 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene: Incorporates halogens (Br, Cl, F) that enhance electrophilic reactivity, enabling participation in halogen bonding. The target compound’s amino group instead offers hydrogen-bonding capability, favoring interactions with polar biomolecules .
  • 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene : An ethyl group increases lipophilicity, similar to the target’s methylpentyl chain, but the bromine substituent introduces distinct reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Polarity Lipophilicity (LogP) Solubility Key Influences
Target Compound Moderate High (~3.5 estimated) Low in water Branched pentyl chain, -NH₂
1-(Aminomethyl)-3-fluorobenzene High Low (~1.2) High in water Polar aminomethyl group
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene Moderate High (~3.0) Low in water Bromine and sec-butoxy group
3-Fluoroaniline High Low (~1.5) High in water -NH₂ directly on ring

Notable Trends:

  • Longer alkyl chains (e.g., pentyl vs. ethoxy) increase lipophilicity, enhancing membrane penetration but reducing aqueous solubility.
  • Amino groups in side chains (vs. direct ring attachment) balance polarity and lipophilicity, optimizing drug-likeness .
Neuropharmacological Potential
  • Analogs like 1-[(1-Aminopropan-2-yl)oxy]-3-fluorobenzene interact with neurotransmitter systems, suggesting the target compound may modulate receptors such as serotonin or dopamine transporters .
  • 1-(3-Bromopropyl)-2-fluorobenzene exhibits moderate cytotoxicity, implying that the target’s amino group could mitigate toxicity while retaining bioactivity .
Antimicrobial and Anticancer Properties
  • 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene shows enhanced antimicrobial activity due to ethyl-group-mediated lipophilicity. The target’s methylpentyl chain may similarly improve uptake in bacterial membranes .
  • Benzyl isothiocyanate (a non-fluorinated analog) demonstrates anticancer activity via protein modification. The target’s fluorine atom could stabilize interactions with oncogenic targets .

Biological Activity

1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the molecular formula C12H16FNOC_{12}H_{16}FNO and a molecular weight of approximately 211.28 g/mol. The structure features a fluorinated aromatic ring with an ether substituent derived from a 2-amino-3-methylpentyl group. The presence of a fluorine atom enhances its binding affinity to biological targets, which may lead to various pharmacological effects.

Synthesis

The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene typically involves the nucleophilic substitution reaction between 3-fluorophenol and 2-amino-3-methylpentanol, often using bases like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is generally conducted under heat to promote product formation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom in the structure enhances its pharmacokinetic properties, potentially leading to improved binding affinity and selectivity compared to non-fluorinated analogs.

Key Biological Targets:

  • Enzymes: The compound may inhibit or modulate the activity of certain enzymes involved in metabolic pathways.
  • Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antiproliferative Activity:
    Research has indicated that fluorinated compounds often exhibit unique antiproliferative properties against cancer cell lines. For instance, studies on related fluorinated analogs have shown significant inhibition of cell growth in various cancer types without the biphasic dose-response that complicates drug development .
    CompoundCell Line TypeCC50 (µM)
    1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzeneHeLa (cervical cancer)TBD
    Fluorinated Analog (5F 203)Breast CancerTBD
    Fluorinated BenzothiazoleRenal CancerTBD
  • Metabolism and Bioactivity:
    Studies have demonstrated that fluorinated compounds can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive species that bind covalently to cellular macromolecules. This mechanism is essential for their antiproliferative activity, as evidenced by increased expression of CYP1A1 in sensitive cancer cells exposed to these compounds .

Implications in Medicinal Chemistry

The unique combination of an amino group, a fluorinated aromatic system, and a branched alkyl ether substituent positions 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene as a promising candidate for further research in drug development. Its potential applications include:

  • Cancer Therapy: Due to its antiproliferative effects.
  • Antiviral Agents: Similar structures have been investigated for antiviral properties against various pathogens .

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